N'-cyclohexylcarbamimidothioic acid
Description
This compound is structurally distinct from carbamates or carboxylic acids due to the presence of a sulfur atom in place of oxygen, which influences its chemical reactivity, stability, and biological activity.
Properties
IUPAC Name |
N'-cyclohexylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEHHPPLIOFGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclohexylcarbamimidothioic acid typically involves the reaction of cyclohexylamine with carbon disulfide, followed by the addition of an appropriate oxidizing agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are usually sufficient.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Catalysts such as sodium hydroxide or potassium hydroxide may be used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of N’-cyclohexylcarbamimidothioic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Types of Reactions:
Oxidation: N’-Cyclohexylcarbamimidothioic acid can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, amines, or alcohols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-Cyclohexylcarbamimidothioic acid has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-cyclohexylcarbamimidothioic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include disruption of metabolic processes or interference with cellular signaling.
Comparison with Similar Compounds
Cyclohexylammonium Cyclohexylcarbamate (CAS: Not specified)
Structural Differences :
- Functional Group : Cyclohexylammonium cyclohexylcarbamate is a salt formed between cyclohexylcarbamic acid (NH₂COO⁻) and cyclohexylamine (C₆H₁₁NH₃⁺). This contrasts with N'-cyclohexylcarbamimidothioic acid, which replaces the carbonyl oxygen with sulfur (-NHC(S)NH-).
- Reactivity : Carbamates are prone to hydrolysis under acidic or alkaline conditions, yielding amines and CO₂. In contrast, thiourea derivatives like this compound exhibit greater resistance to hydrolysis due to sulfur’s lower electronegativity, enhancing stability in biological environments [1].
1-Cyclohexylcyclohexanecarboxylic Acid (CAS: Not specified)
Structural Differences :
- Functional Group : This compound features a carboxylic acid (-COOH) group attached to a cyclohexyl-substituted cyclohexane backbone. This compound, in contrast, has a thiourea moiety (-NHC(S)NH-) linked to cyclohexyl.
- Acidity : Carboxylic acids (pKa ~4-5) are significantly more acidic than thioureas (pKa ~8-10) due to the electron-withdrawing effect of the carbonyl group. This difference impacts solubility and ionizability in aqueous media [2].
Physical Properties :
- For example, cyclohexanecarboxylic acid (analog) has a melting point of 31°C, whereas thiourea derivatives typically melt below 100°C but decompose at lower temperatures [2].
Data Table: Key Comparative Properties
| Property | This compound (Inferred) | Cyclohexylammonium Cyclohexylcarbamate [1] | 1-Cyclohexylcyclohexanecarboxylic Acid (Inferred) [2] |
|---|---|---|---|
| Functional Group | -NHC(S)NH- | -NHCOO⁻ + C₆H₁₁NH₃⁺ | -COOH |
| Acidity (pKa) | ~8-10 | Not applicable (salt) | ~4-5 |
| Hydrolysis Stability | High (S-resistance) | Low (O-sensitive) | Stable in neutral conditions |
| Typical Hazards | Potential hepatotoxicity | Skin/eye irritation | Corrosive (acidic) |
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